Methyl 2,5-dibromo-4-fluorobenzoate
Overview
Description
Methyl 2,5-dibromo-4-fluorobenzoate is an organic compound with the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a fluorine atom. The compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dibromo-4-fluorobenzoate can be synthesized through the bromination of methyl 4-fluorobenzoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dibromo-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Reduction: The major product is 2,5-dibromo-4-fluorobenzoic acid.
Oxidation: The major product is 2,5-dibromo-4-fluorobenzoic acid.
Scientific Research Applications
Methyl 2,5-dibromo-4-fluorobenzoate has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal chemistry: The compound is explored for its potential use in the development of pharmaceuticals.
Material science: It is used in the preparation of advanced materials with specific properties.
Biological studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 2,5-dibromo-4-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-dibromobenzoate: Lacks the fluorine atom at position 4.
Methyl 4-fluorobenzoate: Lacks the bromine atoms at positions 2 and 5.
Methyl 2,5-difluorobenzoate: Has fluorine atoms at positions 2 and 5 instead of bromine.
Uniqueness
Methyl 2,5-dibromo-4-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and physical properties. These properties make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2,5-dibromo-4-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCUULZZVYGFEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294773 | |
Record name | Methyl 2,5-dibromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187326-21-2 | |
Record name | Methyl 2,5-dibromo-4-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187326-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,5-dibromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601294773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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